![molecular formula C10H6ClF3N2O2 B1388473 Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate CAS No. 1186405-14-0](/img/structure/B1388473.png)
Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
“Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 1186405-14-0 . It has a molecular weight of 278.62 . The compound is solid in physical form .
Molecular Structure Analysis
The linear formula of this compound is C10H6ClF3N2O2 . The InChI Code is 1S/C10H6ClF3N2O2/c1-18-9(17)6-5(10(12,13)14)4-16-3-2-15-8(16)7(6)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 97 - 98 degrees Celsius . It is solid in physical form .Scientific Research Applications
Pharmaceutical Research
This compound is a part of the imidazopyridine family, which is recognized for its broad range of applications in medicinal chemistry . It serves as a key scaffold in drug development due to its structural characteristics that allow for the creation of compounds with diverse biological activities. The imidazole ring, in particular, is known for its presence in various pharmacologically active molecules.
Antibacterial and Antimycobacterial Agents
Imidazole derivatives, including those related to the given compound, have been studied for their antibacterial and antimycobacterial properties . They are particularly significant in the fight against antibiotic-resistant strains of bacteria, offering a potential pathway for new therapeutic agents.
Antitumor Activity
The structural motif of imidazopyridine is also explored for its antitumor applications. Compounds with this core structure have been evaluated for their efficacy in inhibiting the growth of various cancer cell lines, providing a foundation for the development of new anticancer drugs .
Material Science
Due to its structural character, imidazopyridine derivatives are useful in material science. They can be incorporated into materials to impart specific chemical properties, such as enhanced stability or reactivity, which are valuable in the development of advanced materials .
Chemical Synthesis
The compound can be used as an intermediate in the synthesis of more complex chemical entities. Its reactive sites allow for various chemical transformations, making it a versatile building block in synthetic organic chemistry .
Biological Studies
In life sciences, imidazopyridine derivatives are used to study biological pathways and processes. They can act as probes or inhibitors, helping to elucidate the mechanisms of action of various enzymes and receptors .
Anti-Tuberculosis Research
Recent studies have shown that imidazopyridine analogues demonstrate significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This highlights the potential of such compounds in the development of new anti-tuberculosis drugs .
Proteomics Research
Lastly, this compound is utilized in proteomics research, where it may be involved in the study of protein interactions and functions. Its unique structure can interact with proteins in a specific manner, aiding in the identification of novel protein targets for drug discovery .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are often involved in various biological reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to participate in the Groebke-Blackburn-Bienaymé Reaction, leading to a series of imidazopyridines .
Result of Action
Related imidazo[1,2-a]pyridine analogues have shown significant reduction of bacterial load in an acute tb mouse model .
properties
IUPAC Name |
methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-9(17)6-5(10(12,13)14)4-16-3-2-15-8(16)7(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDGNCMXDISLSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NC=CN2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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